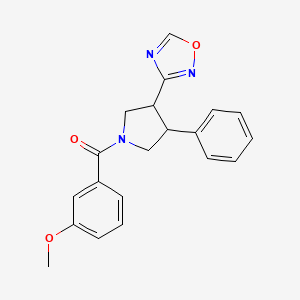
2-((4-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-((4-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine” is a quinazoline derivative. Quinazolines are a class of organic compounds with a bicyclic structure containing two nitrogen atoms . They are known for their wide range of biological activities and are used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would consist of a quinazoline core with a phenethylamine substituent at the 2-position and a 4-nitrobenzyl thiol group also attached at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Chemical Reactivity and Synthesis
The reactivity of compounds similar to 2-((4-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine, particularly those involving nitrobenzyl groups, has been explored for various synthetic applications. Nitrobenzyl derivatives are known for their photosensitive protecting capabilities, which can be utilized in the controlled release of active molecules in drug delivery systems and the development of photo-responsive materials. The use of nitrobenzyl groups in synthesizing complex organic compounds showcases their significance in medicinal chemistry for creating pharmacologically active molecules (Amit, Zehavi, & Patchornik, 1974).
Biological Activities and Applications
While direct studies on 2-((4-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine were not found, research on related compounds provides insights into the potential biological and environmental applications of such chemicals. The degradation processes and by-products of related compounds, such as nitisinone (NTBC), have been studied for their stability and environmental impact. These studies contribute to understanding the environmental behavior and safety profile of pharmaceuticals and herbicides (Barchańska et al., 2019).
Antioxidant Activity
The antioxidant activity of chemical compounds is of significant interest due to its implications in food science, medicine, and pharmacology. Research on methods for determining antioxidant activity, such as the ABTS/PP decolorization assay, sheds light on the chemical interactions and reaction pathways of antioxidants, which could be relevant for understanding the antioxidant potential of 2-((4-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine and related molecules (Ilyasov et al., 2020).
Environmental Remediation
The application of redox mediators in treating organic pollutants using oxidoreductive enzymes presents an innovative approach to environmental remediation. Research in this area highlights the use of various compounds, including those with nitrobenzyl groups, as redox mediators to enhance the degradation efficiency of recalcitrant pollutants in wastewater (Husain & Husain, 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-(2-phenylethyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S/c28-27(29)19-12-10-18(11-13-19)16-30-23-25-21-9-5-4-8-20(21)22(26-23)24-15-14-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONPUAINYYLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-nitrobenzyl)thio)-N-phenethylquinazolin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

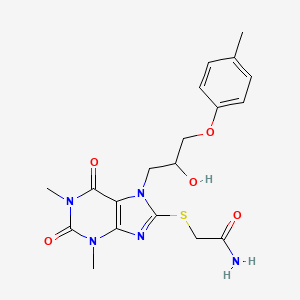



![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2633295.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)
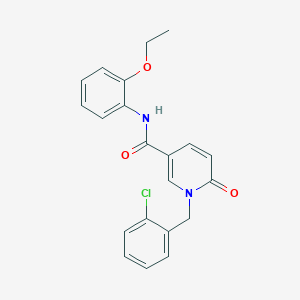
![(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2633299.png)
![2-acetamido-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B2633304.png)
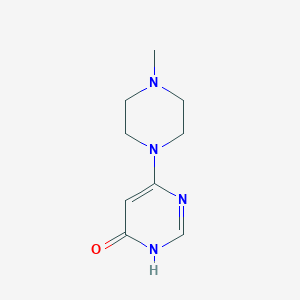
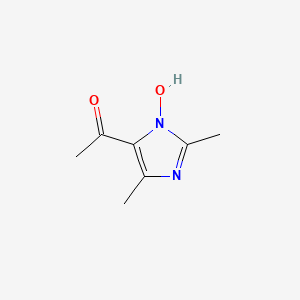
![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)

